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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335 Get Quote

Technical Support Center: ENMD-2076 Tartrate
This technical support center is designed for researchers, scientists, and drug development

professionals utilizing ENMD-2076 Tartrate in their experiments. It provides troubleshooting

guidance and frequently asked questions in a structured format to address common challenges

and optimize experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ENMD-2076 Tartrate?

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor. Its anti-cancer activity

stems from its ability to inhibit several key pathways involved in tumor growth and survival,

including cell proliferation, angiogenesis, and cell cycle regulation.[1][2] It selectively targets

Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in

angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast

Growth Factor Receptors (FGFRs).[1][2][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of ENMD-2076 can vary significantly depending on the cell line. In

vitro studies have shown IC50 values for growth inhibition ranging from 0.025 to 0.7 µmol/L

across a variety of human solid tumor and hematopoietic cancer cell lines.[1][2][4] For initial

experiments, a dose-response curve starting from nanomolar to low micromolar concentrations
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(e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific

cell model.

Q3: What is a typical in vivo dosing schedule and administration route for ENMD-2076 Tartrate
in xenograft models?

In preclinical xenograft models, ENMD-2076 is typically administered orally once daily.[1][5]

Efficacious doses in mouse models of human colorectal cancer were reported at 100 mg/kg

and 200 mg/kg daily for 28 days.[5] These doses were shown to induce tumor growth inhibition

and even regression.[5] It is crucial to perform a tolerability study to determine the maximum

tolerated dose (MTD) in your specific animal model before initiating efficacy studies.

Q4: What are the common adverse events observed with ENMD-2076 treatment in clinical

trials?

In human clinical trials, the most frequently reported drug-related adverse events include

hypertension, fatigue, diarrhea, and nausea.[6][7][8][9] Grade 3/4 events, though less common,

have included hypertension and neutropenia.[7][8] These observations are important to

consider when designing in vivo studies and monitoring for potential toxicities.

Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell
Proliferation in vitro
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Potential Cause Troubleshooting Step Expected Outcome

Sub-optimal Drug

Concentration

Perform a dose-response

experiment with a wider range

of ENMD-2076 concentrations

(e.g., 0.1 nM to 100 µM).

Identification of the IC50 value

for your specific cell line, which

should fall within the reported

effective range.

Low Target Kinase

Expression/Activity

Verify the expression and

basal phosphorylation status of

key targets (e.g., Aurora A,

VEGFR2) in your cell line via

Western blot.

Confirmation that the target

kinases are present and

active, making the cells

potentially sensitive to ENMD-

2076.

Cell Line Resistance

Investigate potential resistance

mechanisms, such as

overexpression of drug efflux

pumps or mutations in the

target kinases.

Understanding the resistance

profile of your cell line, which

may necessitate using

alternative models.

Compound Instability

Ensure proper storage and

handling of ENMD-2076

Tartrate. Prepare fresh stock

solutions in a suitable solvent

like DMSO and store them at

-20°C or -80°C.

Consistent experimental

results with freshly prepared

compound solutions.

Issue 2: Unexpected or Off-Target Effects Observed
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Potential Cause Troubleshooting Step Expected Outcome

Inhibition of Multiple Kinases

Consult kinome profiling data

for ENMD-2076 to identify

potential off-target kinases that

might be expressed in your cell

line.[4][10][11]

A clearer understanding of the

observed phenotype, which

may be a composite of on-

target and off-target effects.

Activation of Compensatory

Signaling Pathways

Use Western blotting to probe

for the activation of known

compensatory pathways upon

ENMD-2076 treatment.

Identification of feedback loops

or alternative signaling routes

that may be activated,

providing a more complete

picture of the drug's cellular

impact.

High Drug Concentration

Perform experiments at the

lowest effective concentration

determined from your dose-

response studies to minimize

off-target effects.

A phenotype that is more likely

attributable to the inhibition of

the primary targets of ENMD-

2076.

Data Presentation
Table 1: In Vitro Inhibitory Activity of ENMD-2076 Against Key Kinases
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Kinase Target IC50 (nM)

Aurora A 1.86 - 14

Flt3 1.86 - 14

KDR/VEGFR2 7 - 58.2

Flt4/VEGFR3 15.9

FGFR1 92.7

FGFR2 70.8

Src 56.4

PDGFRα 56.4

Aurora B 350

Data compiled from multiple sources.[1][4][10][11]

Table 2: Summary of ENMD-2076 Dosing in Preclinical and Clinical Studies
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Study Type
Model/Patient
Population

Dosing
Schedule

Key Findings Reference

Preclinical (In

Vivo)

HT-29 Colorectal

Cancer

Xenografts

100 or 200

mg/kg, orally,

daily for 28 days

Tumor growth

inhibition and

regression.

[5]

Phase I Clinical

Trial

Advanced Solid

Tumors

60 to 200 mg/m²,

orally, once daily

(continuous)

MTD determined

to be 160 mg/m².

Promising

antitumor activity.

[7][8][12]

Phase I Clinical

Trial

Relapsed/Refract

ory AML or

CMML

225 mg, 275 mg,

325 mg, or 375

mg, orally, once

daily

Recommended

Phase 2 dose of

225 mg orally

once daily.

[6]

Phase II Clinical

Trial

Platinum-

Resistant

Ovarian Cancer

Dose based on

body surface

area, orally, once

daily

Active in

platinum-

resistant ovarian

cancer.

[9]

Phase II Clinical

Trial

Triple-Negative

Breast Cancer

250 mg, orally,

once daily

(continuous)

Modest single-

agent activity.
[13][14]

Experimental Protocols
Cell Proliferation Assay (MTT Assay)

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and

incubate for 24 hours.

Compound Treatment: Treat cells with serial dilutions of ENMD-2076 Tartrate (and a vehicle

control) and incubate for 72-96 hours.[1]

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until a purple precipitate is visible.[15]
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Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization

buffer) to each well.

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then

measure the absorbance at 570 nm.

Western Blot for Target Kinase Inhibition
Cell Treatment and Lysis: Treat cells with ENMD-2076 at various concentrations and for

different durations. Lyse the cells in RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer them to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.

Incubate with primary antibodies against phosphorylated and total forms of target kinases

(e.g., p-Aurora A, Aurora A, p-VEGFR2, VEGFR2) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-

conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence

(ECL) substrate.

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the

total protein levels to determine the extent of inhibition.

Mandatory Visualizations
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Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.
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In Vitro Analysis In Vivo Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative
mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Facebook [cancer.gov]

4. selleckchem.com [selleckchem.com]

5. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase
inhibitor, against primary and cell line-derived human colorectal cancer xenograft models -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or
refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel
Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in
recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

10. medchemexpress.com [medchemexpress.com]

11. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]

12. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel
angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for
previously treated, advanced, or metastatic triple-negative breast cancer - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1671335?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/aurora-a-kinase-tyrosine-kinase-inhibitor-enmd-2076
https://www.selleckchem.com/products/enmd-2076.html
https://pubmed.ncbi.nlm.nih.gov/20406842/
https://pubmed.ncbi.nlm.nih.gov/20406842/
https://pubmed.ncbi.nlm.nih.gov/20406842/
https://pubmed.ncbi.nlm.nih.gov/27406088/
https://pubmed.ncbi.nlm.nih.gov/27406088/
https://pubmed.ncbi.nlm.nih.gov/27406088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867298/
https://aacrjournals.org/clincancerres/article/17/4/849/11913/Phase-I-Safety-Pharmacokinetic-and-Pharmacodynamic
https://pubmed.ncbi.nlm.nih.gov/22921155/
https://pubmed.ncbi.nlm.nih.gov/22921155/
https://www.medchemexpress.com/enmd-2076.html
http://www.probechem.com/products_ENMD-2076.aspx
https://pubmed.ncbi.nlm.nih.gov/21131552/
https://pubmed.ncbi.nlm.nih.gov/21131552/
https://pubmed.ncbi.nlm.nih.gov/21131552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for
previously treated, advanced, or metastatic triple-negative breast cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. MTT assay protocol | Abcam [abcam.com]

To cite this document: BenchChem. [Adjusting ENMD-2076 Tartrate treatment schedule for
optimal efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671335#adjusting-enmd-2076-tartrate-treatment-
schedule-for-optimal-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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